![molecular formula C22H19ClN2O3 B308973 3-[(3-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B308973.png)
3-[(3-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is also known as CB-30865, and it has been extensively studied for its potential therapeutic applications.
作用机制
The mechanism of action of 3-[(3-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)benzamide is not fully understood. However, it has been suggested that this compound exerts its anticancer effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a critical role in the regulation of gene expression. By inhibiting HDACs, CB-30865 can induce the expression of genes that promote apoptosis and reduce the expression of genes that promote cell proliferation. In addition, CB-30865 has been shown to inhibit the aggregation of amyloid-beta peptides by binding to the peptides and preventing them from forming toxic oligomers and fibrils.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(3-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)benzamide have been studied extensively. This compound has been shown to induce apoptosis in cancer cells, reduce cell proliferation, and inhibit the aggregation of amyloid-beta peptides. In addition, CB-30865 has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory diseases.
实验室实验的优点和局限性
One advantage of using 3-[(3-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)benzamide in lab experiments is its potent anticancer and anti-Alzheimer's disease properties. This compound has been shown to be effective in various cancer cell lines and in animal models of Alzheimer's disease. Another advantage is that the synthesis method for CB-30865 is reliable and efficient, which makes it easy to produce in large quantities.
One limitation of using 3-[(3-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)benzamide in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to optimize its use and to develop new therapeutic applications. Another limitation is that CB-30865 may have off-target effects, which could lead to unwanted side effects.
未来方向
There are many future directions for the study of 3-[(3-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)benzamide. One direction is to further investigate its mechanism of action and to identify its molecular targets. This could lead to the development of new therapeutic applications for CB-30865. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in animal models and in humans. This would provide valuable information about its safety and efficacy in vivo. Finally, future studies could focus on developing new analogs of CB-30865 with improved potency and selectivity for its molecular targets.
合成方法
The synthesis of 3-[(3-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)benzamide involves the reaction of 3-chlorobenzoyl chloride with 2-ethoxyaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with benzoyl chloride to produce the final product. This synthesis method has been reported in the literature, and it is a reliable and efficient way to produce 3-[(3-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)benzamide.
科学研究应用
3-[(3-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)benzamide has been studied for its potential therapeutic applications. It has been shown to have anticancer properties, and it has been tested in various cancer cell lines. CB-30865 has been found to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. This compound has also been studied for its potential use in the treatment of Alzheimer's disease. It has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to be a major contributor to the pathogenesis of Alzheimer's disease.
属性
产品名称 |
3-[(3-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)benzamide |
|---|---|
分子式 |
C22H19ClN2O3 |
分子量 |
394.8 g/mol |
IUPAC 名称 |
3-[(3-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C22H19ClN2O3/c1-2-28-20-12-4-3-11-19(20)25-22(27)16-8-6-10-18(14-16)24-21(26)15-7-5-9-17(23)13-15/h3-14H,2H2,1H3,(H,24,26)(H,25,27) |
InChI 键 |
NCKFBOZFTMGCTG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)Cl |
规范 SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



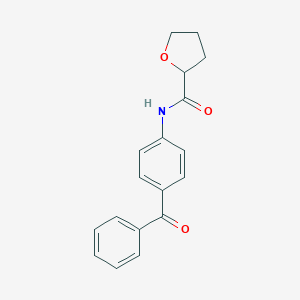
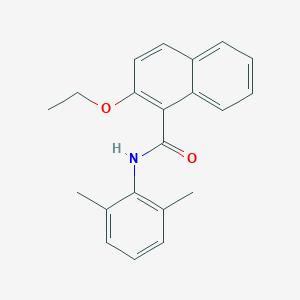
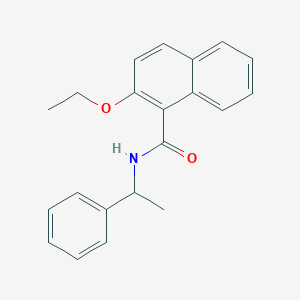
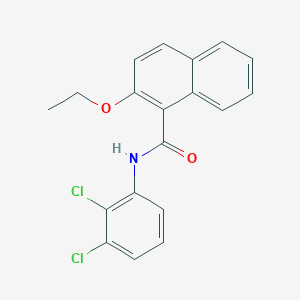
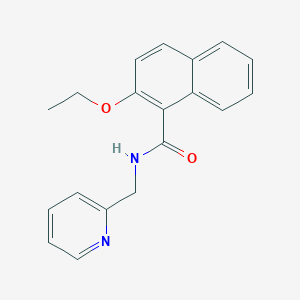
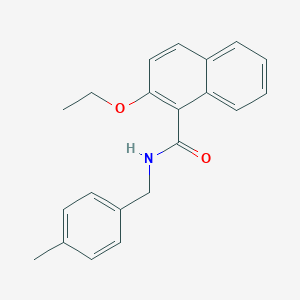
![N-(2,4-dimethylphenyl)-4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308903.png)
![4-chloro-N-(2-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308904.png)
![4-chloro-N-(2,3-dimethylphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308905.png)
![4-chloro-N-(4-methoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308909.png)

![N-(4-chlorophenyl)-2-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308911.png)
![N-(3-methylphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308912.png)
![4-chloro-3-[(2-phenoxypropanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308913.png)